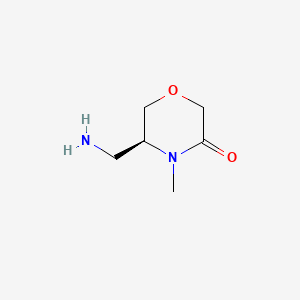

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

(5S)-5-(aminomethyl)-4-methylmorpholin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4,7H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZRKYCCNZAAKMF-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(COCC1=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H](COCC1=O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for 5s 5 Aminomethyl 4 Methylmorpholin 3 One and Its Analogs

Asymmetric Synthesis Approaches to the Chiral Morpholinone Core

Asymmetric synthesis is crucial for producing enantiomerically pure morpholinones, which is often essential for their desired biological activity. nih.gov These methods focus on establishing the stereocenter at the C5 position of the morpholinone ring with a specific configuration.

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, enantiopure natural products as starting materials. wikipedia.orgmdpi.commdpi.com This method leverages the existing stereocenters of the starting material to introduce chirality into the target molecule.

For the synthesis of chiral morpholinones, α-amino acids are particularly valuable precursors. mdpi.comnih.gov For instance, L-phenylalanine can be used to synthesize β-hydroxy N-allylsulfonamides, which can then undergo copper(II)-promoted oxyamination to yield morpholines with high diastereoselectivity. nih.gov Similarly, serine and threonine, with their inherent stereochemistry and functional groups, serve as versatile starting points for constructing complex chiral molecules. mdpi.com

Sugars, another major component of the chiral pool, also provide a rich source of stereocenters and functionality for the synthesis of morpholine (B109124) scaffolds. frontiersin.orgresearchgate.net Derivatives of D-mannose, for example, can be combined with aminoacetaldehyde to generate morpholine-derived compounds. frontiersin.org

Table 1: Examples of Chiral Pool Precursors in Morpholinone Synthesis

| Chiral Pool Precursor | Resulting Morpholine Feature | Reference |

| L-Phenylalanine | 2-aminomethyl morpholines | nih.gov |

| α-Amino Acids (general) | C-functionalized morpholine derivatives | nih.gov |

| D-Mannose Derivatives | Polyhydroxylated morpholine compounds | frontiersin.org |

| Serine and Threonine | Constrained morpholine amino acids | mdpi.comresearchgate.net |

In recent years, organocatalysis and metal catalysis have emerged as powerful tools for the asymmetric synthesis of heterocycles, including morpholinones. acs.orgacs.orgnih.govthieme-connect.com These methods offer the advantage of using small organic molecules or metal complexes to catalyze stereoselective reactions, often with high efficiency and enantioselectivity.

Organocatalytic approaches have been successfully employed in the synthesis of morpholin-2-ones and piperazin-2-ones. thieme-connect.com For example, a one-pot, three-step process starting from simple aldehydes and (phenylsulfonyl)acetonitrile utilizes a modified quinine organocatalyst for an asymmetric epoxidation step, leading to the formation of the desired six-membered heterocycles with high enantiomeric excess. thieme-connect.com

Metal-catalyzed reactions have also proven effective. Copper(II) carboxylates have been shown to promote and catalyze intramolecular alkene aminooxygenation, leading to the formation of nitrogen heterocycles. nih.gov A copper(II) 2-ethylhexanoate promoted oxyamination of alkenes provides a direct route to 2-aminomethyl functionalized morpholines with good yields and high diastereoselectivity. nih.gov Furthermore, transition metal-catalyzed carbocyclization reactions offer a powerful method for the stereoselective assembly of complex cyclic scaffolds. rsc.orgmdpi.com Chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols has also been reported. researchgate.netnortheastern.edu

Table 2: Catalytic Approaches to Chiral Morpholinones

| Catalyst Type | Reaction | Key Features |

| Modified Quinine Organocatalyst | Asymmetric epoxidation | High stereoselectivity in the formation of morpholin-2-ones. thieme-connect.com |

| Copper(II) 2-ethylhexanoate | Alkene oxyamination | Direct synthesis of 2-aminomethyl morpholines. nih.gov |

| Chiral Phosphoric Acid | Domino [4 + 2] heteroannulation | Enantioselective synthesis of C3-substituted morpholinones. researchgate.netnortheastern.edu |

Chemoenzymatic and biocatalytic methods are increasingly being explored for the synthesis of chiral compounds due to the high selectivity and mild reaction conditions offered by enzymes. manchester.ac.uk These approaches can be particularly useful for establishing stereocenters with high enantiopurity. While specific examples for the direct synthesis of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one using these methods are not extensively detailed in the provided context, the general principles of biocatalysis are applicable. For instance, engineered enzymes like D-lactate dehydrogenase have been used for the stereoselective synthesis of α-hydroxy acids, which are potential precursors for morpholinone synthesis. manchester.ac.uk

Racemization-Free Synthesis Strategies

Maintaining the stereochemical integrity of chiral centers throughout a synthetic sequence is critical. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can be a significant issue, particularly in peptide synthesis where the C-terminal amino acid is prone to racemization during coupling reactions. nih.govscispace.com

In the context of synthesizing morpholinone-containing peptides, the choice of coupling reagents and reaction conditions is crucial to prevent racemization. For example, the use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) as a condensing agent has been studied for its effect on racemization. nih.govscispace.com Research has shown that the reaction can proceed with minimal racemization in various aprotic solvents like ethyl acetate, THF, and DMF. scispace.com However, a slight increase in racemization was observed in more polar protic solvents such as methanol (B129727) and ethanol, suggesting that less-polar solvents are preferable for minimizing this side reaction. scispace.com

Protecting Group Chemistry and Functional Group Interconversions

The synthesis of complex molecules like this compound often requires the use of protecting groups to mask reactive functional groups and prevent unwanted side reactions. jocpr.comoup.comresearchgate.netutsouthwestern.edu The selection of an appropriate protecting group strategy is essential for a successful synthesis.

Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), while hydroxyl groups are often protected as ethers or esters. jocpr.comoup.com The choice of protecting group depends on its stability under various reaction conditions and the ease of its removal. jocpr.com For instance, in a multi-step synthesis, orthogonal protecting groups that can be removed under different conditions are highly desirable. jocpr.com

Functional group interconversions (FGIs) are another fundamental aspect of organic synthesis, allowing for the transformation of one functional group into another. ub.edufiveable.mevanderbilt.eduimperial.ac.uk This can involve a wide range of reactions, including oxidations, reductions, and substitutions. fiveable.meimperial.ac.uk For example, a nitrile group can be reduced to a primary amine, a key transformation that could be relevant in the synthesis of the aminomethyl side chain of the target compound.

Multicomponent Reactions and Diversity-Oriented Synthesis (DOS) for Scaffold Generation

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient for generating molecular diversity. rug.nlnih.govnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for creating complex scaffolds. nih.gov A de novo synthesis of morpholine and piperazine rings has been developed using a tetrazole Ugi reaction followed by an intramolecular SN2 cyclization. acs.org

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules from simple starting materials. frontiersin.orgresearchgate.netresearchgate.netcam.ac.uk This approach is valuable for exploring chemical space and identifying novel bioactive compounds. frontiersin.org In the context of morpholinones, DOS strategies can be employed to create libraries of analogs with variations in substitution patterns and stereochemistry. frontiersin.org For example, starting from amino acid and sugar derivatives, a variety of morpholine scaffolds with a high fraction of sp³ carbon atoms can be generated. frontiersin.orgresearchgate.net

Development of Novel Synthetic Protocols and Process Optimization for Research Scale

The pursuit of efficient and stereoselective synthetic routes to complex chiral molecules like this compound is a significant focus in medicinal and process chemistry. Research in this area is geared towards the development of novel protocols that not only provide access to the target molecule with high purity and yield but are also amenable to optimization for research-scale production. This involves the exploration of new catalytic systems, reaction conditions, and strategic use of protecting groups to enhance efficiency and stereocontrol.

A key challenge in the synthesis of this compound lies in the stereoselective construction of the morpholin-3-one (B89469) core, which contains a stereocenter at the C5 position. Novel synthetic strategies often leverage chiral pool starting materials or employ asymmetric catalysis to achieve the desired stereochemistry.

One potential innovative approach involves a multi-step sequence commencing with a chiral starting material, such as a protected (S)-amino acid, to install the stereocenter that will become C5 of the morpholinone ring. Process optimization at the research scale for such a sequence would involve a systematic investigation of various parameters at each step to maximize yield and purity while ensuring scalability.

A hypothetical, yet plausible, novel synthetic protocol could be conceptualized as follows:

Starting Material Selection and Protection: The synthesis could commence from a readily available and enantiopure starting material like (S)-serine methyl ester. The amino and carboxyl groups would be suitably protected to prevent unwanted side reactions in subsequent steps. For instance, the amine could be protected with a Boc group, and the ester could be used as is.

N-Alkylation and Chain Elongation: The protected serine derivative would undergo N-methylation. Following this, the ester could be reduced to the corresponding alcohol. This intermediate alcohol is then poised for the introduction of the remainder of the morpholinone ring.

Ring Closure/Cyclization: A critical step is the intramolecular cyclization to form the morpholin-3-one ring. This could be achieved through various methods, including Williamson ether synthesis-type reactions or palladium-catalyzed intramolecular cyclization. Optimization of this step would involve screening different bases, solvents, and catalysts to achieve high yields and maintain stereochemical integrity.

Functional Group Interconversion and Deprotection: The final steps would involve the conversion of the functional group at the C5 position to an aminomethyl group and the removal of any protecting groups. This might involve conversion of a hydroxyl group to a leaving group, followed by nucleophilic substitution with an azide and subsequent reduction.

Process Optimization for Research Scale:

The optimization of a synthetic protocol for research-scale production of this compound would focus on several key aspects:

Catalyst Screening: For steps involving catalysis, such as a potential palladium-catalyzed cyclization, a variety of ligands and palladium sources would be screened to identify the most active and selective catalyst system. The catalyst loading would also be minimized to reduce costs without compromising efficiency.

Solvent and Reagent Selection: The choice of solvents and reagents is crucial for reaction efficiency, product isolation, and environmental impact. Greener solvents and less hazardous reagents would be prioritized. The concentration of the reaction would also be optimized to balance reaction rate and product solubility.

Reaction Conditions: Temperature, reaction time, and the rate of addition of reagents would be carefully controlled and optimized to maximize the yield of the desired product and minimize the formation of byproducts.

Purification Methods: Efficient and scalable purification methods, such as crystallization or chromatography with optimized solvent systems, would be developed to ensure the final product meets the required purity specifications for research use.

Detailed Research Findings from Analogous Systems:

While a specific protocol for this compound is not extensively reported, research on the synthesis of related chiral morpholine derivatives provides valuable insights. For instance, studies on the stereoselective synthesis of cis-3,5-disubstituted morpholines have demonstrated the efficacy of starting from enantiomerically pure amino alcohols and employing palladium-catalyzed carboamination reactions for cyclization. These studies highlight the importance of ligand choice and reaction conditions in controlling the stereochemical outcome.

The following interactive data tables showcase typical optimization studies that would be conducted for key steps in a potential synthesis, based on data from analogous reactions in the literature.

Table 1: Optimization of a Hypothetical Palladium-Catalyzed Intramolecular Cyclization

| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)2 | PPh3 | K2CO3 | Toluene | 80 | 45 |

| 2 | Pd2(dba)3 | BINAP | Cs2CO3 | Dioxane | 100 | 78 |

| 3 | Pd(OAc)2 | Xantphos | NaOtBu | Toluene | 100 | 65 |

| 4 | Pd2(dba)3 | SPhos | K3PO4 | THF | 60 | 52 |

| 5 | Pd2(dba)3 | BINAP | Cs2CO3 | Toluene | 100 | 85 |

Table 2: Screening of Reducing Agents for Azide to Amine Conversion

| Entry | Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | H2, Pd/C | Methanol | 25 | 12 | 95 |

| 2 | LiAlH4 | THF | 0 to 25 | 4 | 88 |

| 3 | PPh3, H2O | THF | 50 | 24 | 92 |

| 4 | NaBH4, CoCl2 | Methanol | 25 | 6 | 75 |

| 5 | H2, Raney Ni | Ethanol | 25 | 16 | 90 |

These tables illustrate the systematic approach taken in process optimization at the research scale. By methodically varying reaction parameters and components, researchers can identify the optimal conditions for each synthetic step, ultimately leading to a robust and efficient protocol for the preparation of this compound.

Iii. Chemical Modifications and Structure Activity Relationship Sar Exploration

Derivatization Strategies at the Aminomethyl Moiety

The primary amine of the aminomethyl group at the C-5 position is a versatile handle for a wide array of chemical transformations. These modifications are instrumental in probing the binding pocket of a target protein and establishing key interactions that can enhance potency and selectivity.

The nucleophilic nature of the primary amine in (5S)-5-(aminomethyl)-4-methylmorpholin-3-one readily allows for the formation of amides, sulfonamides, ureas, and thioureas. These functional groups are prevalent in drug molecules due to their ability to act as hydrogen bond donors and acceptors, thus facilitating strong and specific interactions with biological targets.

Amidation: The reaction of the aminomethyl group with various carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) yields a diverse library of amide derivatives. This strategy is fundamental in SAR studies as it allows for the introduction of a wide range of substituents, enabling the exploration of steric and electronic effects on biological activity. For instance, in a study on structurally similar oxazolidinone derivatives, the aminomethyl group was acylated with acetyl chloride and various carboxylic acids to produce a series of amides. nih.gov

Sulfonamidation: Sulfonamides are another important class of derivatives that can be synthesized by reacting the aminomethyl moiety with different sulfonyl chlorides. The resulting sulfonamides are known for their strong hydrogen bonding capabilities and their role as bioisosteres for other functional groups. The synthesis of sulfonamide derivatives of related heterocyclic compounds has been shown to be a viable strategy for generating compounds with a range of biological activities. nih.gov

Urea (B33335) and Thiourea (B124793) Formations: The reaction of the primary amine with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, respectively. These functional groups are known to form robust hydrogen bonding networks and are often found in potent enzyme inhibitors. The synthesis of urea and thiourea derivatives is a common strategy in medicinal chemistry to enhance the binding affinity of a lead compound. researchgate.netdigitellinc.comnih.gov

| Derivative Type | General Reaction | Key Features of the Linker | Potential for SAR Exploration |

| Amide | R-COOH + H₂N-R' → R-CONH-R' | Hydrogen bond donor and acceptor, planar geometry | Introduction of diverse R groups to probe steric and electronic requirements. |

| Sulfonamide | R-SO₂Cl + H₂N-R' → R-SO₂NH-R' | Strong hydrogen bond donor and acceptor, tetrahedral geometry | Exploration of different sulfonyl groups (aliphatic, aromatic) to modulate binding and physicochemical properties. |

| Urea | R-NCO + H₂N-R' → R-NHCONH-R' | Excellent hydrogen bond donor and acceptor capacity | Systematic variation of the R group to optimize interactions with the target. |

| Thiourea | R-NCS + H₂N-R' → R-NHCSNH-R' | Similar to urea but with different electronic and steric properties | Investigation of the impact of the sulfur atom on binding affinity and selectivity. |

Further diversification of the aminomethyl moiety can be achieved through alkylation and acylation reactions, which introduce different steric and electronic features to the molecule.

Alkylation: The introduction of alkyl groups to the primary amine can be achieved through reductive amination or by reaction with alkyl halides. Mono- or di-alkylation can influence the basicity of the nitrogen atom and introduce steric bulk, which can be critical for achieving selective interactions with a target.

Acylation: As a fundamental reaction, acylation involves the introduction of an acyl group (R-C=O) from an acyl halide or anhydride (B1165640) onto the amine. This transformation is a cornerstone of SAR studies, allowing for the systematic exploration of how different substituents impact the biological activity of the parent compound. The resulting amides introduce a planar, rigid unit that can participate in hydrogen bonding.

Modifications at the Morpholinone Nitrogen (N-4 Position) and Ring System

While the aminomethyl moiety is a primary site for derivatization, modifications at the N-4 position of the morpholinone ring and alterations to the ring system itself can also significantly impact the compound's properties. The N-4 position in this compound is already substituted with a methyl group. However, in a broader SAR exploration, the synthesis of analogs with different substituents at this position would be a valuable strategy. For instance, N-alkylation of morpholine (B109124) with various alcohols has been reported, suggesting that similar strategies could be applied to the morpholinone scaffold. researchgate.net

Modifications to the morpholinone ring itself, such as the introduction of substituents or the replacement of the oxygen atom with other heteroatoms (e.g., sulfur to form a thiomorpholinone), could lead to analogs with altered conformations and physicochemical properties.

Design of Analogs for Exploring Chemical Space and Ligand Efficiency

The systematic design and synthesis of analogs of this compound are essential for a comprehensive exploration of the surrounding chemical space. The goal is to identify compounds with improved potency, selectivity, and pharmacokinetic properties.

Ligand efficiency (LE) is a useful metric in this process, as it relates the binding affinity of a compound to its size (typically the number of heavy atoms). taylorandfrancis.comnih.gov By calculating the LE of newly synthesized analogs, researchers can prioritize compounds that exhibit a favorable balance between potency and size, which is often a predictor of a successful lead candidate. The aim is to increase binding affinity without disproportionately increasing the molecular weight.

Computational Chemistry and Molecular Modeling in SAR Prediction and Ligand Design

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and play a crucial role in guiding the SAR exploration of this compound.

Pharmacophore Modeling: By analyzing the structures of known active compounds with similar scaffolds, a pharmacophore model can be developed. This model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. This model can then be used to virtually screen for new analogs with a higher probability of being active. The morpholine moiety is recognized as a versatile pharmacophore in medicinal chemistry. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By developing a QSAR model for analogs of this compound, it is possible to predict the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. 3D-QSAR models for other morpholine derivatives have been successfully developed to understand the relationship between their chemical structure and biological activity. nih.gov

Molecular Docking: If the three-dimensional structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of this compound and its derivatives. This information is invaluable for understanding the key interactions at the molecular level and for designing new analogs with improved binding characteristics.

Iv. Biological Research Applications and Molecular Target Engagement Studies Pre Clinical Focus

Investigation as a Chiral Molecular Probe and Chemical Biology Tool

Chirality is a critical parameter in the design of chemical probes, as different stereoisomers of a molecule can exhibit profoundly different potency, selectivity, and even mechanisms of action. nih.govnih.gov The defined (5S) stereochemistry of (5S)-5-(aminomethyl)-4-methylmorpholin-3-one makes it an ideal candidate for use as a chiral molecular probe to investigate stereoselective recognition events in biological systems. nih.gov Such probes are invaluable for understanding the three-dimensional nature of protein-ligand binding pockets. nih.gov

The presence of the primary aminomethyl group provides a convenient handle for chemical modification. This functional group can be derivatized with reporter tags, such as fluorophores or biotin (B1667282), to generate chemical biology tools. These tools can be employed in cellular imaging studies to visualize target engagement or in affinity-based proteomics to identify novel protein binding partners, thereby elucidating the compound's mechanism of action.

Enzyme Modulation Studies (e.g., Kinase Inhibition, Glycosidase Inhibition, Esterase Activity, Synthase Inhibition)

The morpholine (B109124) ring is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules that target a wide range of enzymes due to its favorable physicochemical and metabolic properties. nih.govresearchgate.netresearchgate.net The structural elements of this compound suggest its potential as a modulator of various enzyme classes.

For instance, the aminomethyl moiety is a common feature in kinase inhibitors, where it can form key hydrogen bonds or ionic interactions within the ATP-binding site. nih.gov Similarly, compounds with amine functionalities have been explored as inhibitors of glycosidases and synthases. researchgate.net The lactam (cyclic amide) within the morpholin-3-one (B89469) ring provides both hydrogen bond donor and acceptor capabilities, which are crucial for enzyme-inhibitor recognition. stereoelectronics.org The N-methyl group can also influence potency and selectivity by interacting with hydrophobic pockets in an enzyme's active site. nih.govyoutube.com

Preclinical evaluation of this compound would involve screening against panels of purified enzymes to identify potential inhibitory activity.

| Enzyme Class | Potential Interacting Moiety on Compound | Rationale for Investigation |

|---|---|---|

| Kinases | Aminomethyl group, Lactam | Amine can interact with hinge region; lactam provides H-bonding. |

| Glycosidases | Aminomethyl group, Morpholine oxygen | Mimicry of protonated oxocarbenium ion transition state. |

| Esterases/Proteases | Lactam carbonyl | Potential for covalent or non-covalent interaction with active site serine/cysteine. |

| Synthases | Aminomethyl group | Interaction with substrate or cofactor binding sites. nih.gov |

Receptor Ligand Binding and Selectivity Profiling (e.g., Dopamine Receptors)

The basic aminomethyl group is a key pharmacophoric element for many receptor ligands, particularly for G-protein coupled receptors (GPCRs) like dopamine receptors. nih.gov In many amine-recognizing receptors, the critical interaction is a salt bridge between the protonated amine of the ligand and a conserved acidic residue (e.g., aspartate) in the receptor's binding pocket. stereoelectronics.orgyoutube.com The this compound contains this essential feature, making it a candidate for investigation as a receptor ligand.

Initial preclinical studies would involve radioligand binding assays to determine the compound's affinity for a panel of receptors. Given its structure, profiling against dopamine and serotonin receptor subtypes would be a logical starting point. Subsequent functional assays would be necessary to determine whether the compound acts as an agonist, antagonist, or allosteric modulator. A comprehensive selectivity profile is crucial, as many CNS-active compounds exhibit polypharmacology, binding to multiple receptor types. acs.org

| Receptor Family | Key Interaction Feature | Rationale |

|---|---|---|

| Dopamine Receptors | Protonated aminomethyl group | Potential salt bridge formation with conserved Aspartate residue. |

| Serotonin (5-HT) Receptors | Protonated aminomethyl group | Common cross-reactivity for aminergic GPCR ligands. |

| Adrenergic Receptors | Protonated aminomethyl group | Structural similarity to endogenous catecholamines. |

| NMDA Receptors | Aminomethyl group | Potential interaction with the glycine binding site. nih.gov |

Cellular Pathway Modulation and Phenotypic Screening in Research Models

Once a molecular target is identified through binding or enzyme assays, the next step in preclinical research is to determine if the compound can modulate the relevant cellular signaling pathway. thermofisher.com For instance, if this compound were found to inhibit a specific kinase, its effect on the phosphorylation of downstream substrate proteins would be assessed in cultured cells using techniques like Western blotting. editco.bionih.gov

Alternatively, the compound could be entered into phenotypic screening campaigns. nih.gov In this approach, the compound is tested across various cellular models of disease (e.g., cancer cell lines, neuronal cultures) to identify a desired biological response, such as induction of apoptosis or reversal of a disease phenotype. nih.gov This target-agnostic method can uncover unexpected therapeutic applications and mechanisms of action. nih.gov

In Silico Approaches for Target Identification and Mechanism of Action Prediction

For a novel compound like this compound, computational or in silico methods are powerful tools for generating hypotheses about its potential biological targets. ovid.comnih.gov These approaches can be broadly categorized as ligand-based or structure-based. nih.gov

Ligand-Based Methods : These methods rely on the principle that structurally similar molecules often have similar biological activities. nih.gov The structure of this compound can be converted into a molecular fingerprint and compared against large databases of compounds with known biological targets to predict potential interactions. nih.govbiorxiv.org

Structure-Based Methods : If the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the binding pose and affinity of the compound within the protein's active site. This can provide detailed insights into the specific molecular interactions that stabilize the complex.

These computational predictions serve as a guide for subsequent experimental validation, helping to prioritize resources and accelerate the discovery of the compound's mechanism of action. mdpi.com

Application in Scaffold Hopping and Lead Optimization within Research Programs

The morpholine scaffold is widely used in drug discovery, and its derivatives are often employed in lead optimization and scaffold hopping strategies. patsnap.comnih.gov Scaffold hopping involves replacing a central core structure of a known active compound with a novel scaffold, like a methylmorpholine, to improve properties such as potency, selectivity, or pharmacokinetics, or to generate novel intellectual property. researchgate.netuniroma1.itnih.govbhsai.org The morpholine ring itself is valued for conferring favorable properties like improved solubility and metabolic stability. nih.govnih.gov

This compound can serve as both a starting point for optimization and as a novel scaffold itself. The various functional groups on the molecule provide multiple vectors for chemical modification in a lead optimization campaign. danaher.combiobide.comcriver.com For example, the primary amine could be acylated or alkylated, and further substitutions could be explored on the morpholine ring to probe the structure-activity relationship (SAR) and enhance its drug-like properties.

| Position of Modification | Potential Chemical Change | Potential Impact on Properties |

|---|---|---|

| Aminomethyl Group | Alkylation, Acylation | Modify binding affinity, selectivity, and cell permeability. |

| N4-Methyl Group | Modify to other alkyl groups | Probe hydrophobic interactions and alter metabolic stability. nih.gov |

| Morpholine Ring | Addition of substituents | Improve potency and modulate physical properties (e.g., solubility, lipophilicity). |

V. Conformational Analysis and Molecular Recognition Research

Spectroscopic and Crystallographic Studies for Conformation Elucidation

The precise geometry and spatial arrangement of atoms in (5S)-5-(aminomethyl)-4-methylmorpholin-3-one can be determined using a combination of spectroscopic and crystallographic methods. These experimental techniques provide foundational data on the molecule's preferred shapes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for analyzing molecular conformation in solution. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can reveal through-space proximities between protons, helping to define the relative orientation of different parts of the molecule. For cyclic systems like the morpholin-3-one (B89469) ring, coupling constants (J-values) derived from proton NMR spectra offer insights into dihedral angles, which are critical for defining the ring's puckering and the orientation of its substituents.

X-ray crystallography offers an unambiguous determination of the molecule's conformation in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing precise bond lengths, bond angles, and torsion angles. This provides a static, high-resolution snapshot of the molecular structure, which serves as a crucial validation point for computational models. While solution and solid-state conformations may differ, crystallographic data provides essential information about low-energy, stable conformations the molecule can adopt.

Key Findings from Spectroscopic and Crystallographic Analyses

| Technique | Information Obtained | Significance |

|---|---|---|

| NMR Spectroscopy | Dihedral angles, proton proximities, substituent orientation in solution. | Elucidates the dynamic conformational equilibrium in a biologically relevant medium. |

| X-ray Crystallography | Precise bond lengths, bond angles, and solid-state conformation. | Provides a high-resolution, static model of a low-energy conformation. |

Theoretical Calculations of Conformational Landscapes

While experimental methods provide data on dominant conformations, theoretical calculations allow for a comprehensive exploration of the entire conformational energy landscape. Using computational chemistry methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), researchers can calculate the relative energies of various possible conformations of this compound.

These calculations can map out the potential energy surface of the molecule, identifying low-energy minima (stable conformers) and the energy barriers for interconversion between them. This theoretical approach is invaluable for understanding the flexibility of the morpholin-3-one ring and the rotational freedom of its aminomethyl and methyl substituents. The results of these calculations can predict the most likely conformations to be observed experimentally and can help in interpreting spectroscopic data.

Summary of Theoretical Conformational Studies

| Computational Method | Objective | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Calculate relative energies of conformers. | Identifies the most stable, low-energy conformations and their energy differences. |

| Potential Energy Surface Scan | Map energy as a function of specific dihedral angles. | Reveals the energy barriers between different conformations, indicating molecular flexibility. |

Ligand-Target Interaction Analysis and Docking Simulations

To understand how this compound interacts with its biological target, molecular docking simulations are employed. These computational techniques predict the preferred orientation of the molecule when it binds to a receptor or enzyme. A three-dimensional model of the target protein is used to create a virtual binding site, into which the various low-energy conformations of the ligand are "docked."

Scoring functions are then used to estimate the binding affinity for each pose, predicting the most favorable binding mode. These simulations can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex. For this compound, docking studies can reveal how the aminomethyl group and the carbonyl oxygen of the morpholin-3-one ring participate in binding.

Overview of Docking Simulation Parameters and Findings

| Simulation Aspect | Description | Predicted Interactions |

|---|---|---|

| Target Protein | The specific enzyme or receptor being investigated. | N/A (Target not specified) |

| Docking Algorithm | The computational method used to predict binding poses (e.g., AutoDock, GOLD). | Hydrogen bonds, hydrophobic contacts, electrostatic interactions. |

| Scoring Function | A mathematical model to estimate the binding affinity of each pose. | Identifies the most stable and likely binding mode of the ligand. |

Stereochemical Influence on Binding and Selectivity at a Molecular Level

The specific stereochemistry of this compound is critical to its biological activity. The "(5S)" designation indicates a specific three-dimensional arrangement at the 5th position of the morpholin-3-one ring. This defined stereochemistry dictates the precise spatial orientation of the aminomethyl substituent, which in turn significantly influences how the molecule fits into a chiral biological target, such as the active site of an enzyme.

Chiral recognition is a fundamental principle in molecular biology, where a receptor can differentiate between stereoisomers of a ligand. The complementary shapes of the ligand and its binding site are essential for effective binding. A change in stereochemistry, for instance to the (5R) enantiomer, would place the aminomethyl group in a different region of space. This could lead to a loss of key binding interactions or introduce steric clashes with the receptor, resulting in reduced affinity and biological activity. Therefore, the (5S) configuration is likely essential for orienting the key interacting groups of the molecule in the optimal geometry for binding and achieving selectivity for its intended target.

Impact of Stereochemistry on Molecular Interactions

| Stereochemical Feature | Influence on Binding | Consequence for Selectivity |

|---|---|---|

| (5S) Configuration | Orients the aminomethyl group for optimal interaction with the target. | Enhances binding affinity and selectivity for the specific biological target. |

| (5R) Configuration (Hypothetical) | Would likely result in improper orientation, leading to steric hindrance or loss of key interactions. | Would be expected to have significantly lower binding affinity and selectivity. |

Vi. Advanced Analytical Methodologies in Research and Development

High-Resolution Mass Spectrometry and Multi-Dimensional Nuclear Magnetic Resonance for Structural Characterization

High-Resolution Mass Spectrometry (HRMS) and Multi-Dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for the complete structural elucidation of organic molecules like (5S)-5-(aminomethyl)-4-methylmorpholin-3-one.

High-Resolution Mass Spectrometry (HRMS): This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of a molecule. For a morpholinone derivative, HRMS can definitively confirm the molecular formula. Techniques such as Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometry or Orbitrap-based mass spectrometry are capable of achieving the high resolution and mass accuracy required. core.ac.uk In a recent study on new morpholine (B109124) derivatives, FT-ICR MS was used for structural characterization, providing low ppm mass accuracy. core.ac.uk The high-resolution capability is crucial for distinguishing between isomers and for identifying unknown impurities or metabolites during drug development.

| Technique | Application for Morpholinone Derivatives | Information Obtained |

| ESI-FT-ICR MS | Accurate mass measurement | Elemental composition, molecular formula confirmation |

| Q-TOF MS | Tandem MS (MS/MS) experiments | Fragmentation patterns for structural confirmation |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy: While HRMS provides the molecular formula, NMR spectroscopy reveals the connectivity of atoms within the molecule. For a comprehensive structural analysis of a morpholinone derivative, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is employed.

¹H NMR: Provides information on the chemical environment and number of different types of protons.

¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.

2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other.

2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C).

2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular structure.

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on the spatial proximity of protons, which can help in determining the relative stereochemistry and conformation of the molecule.

In the structural analysis of novel morpholine derivatives, 2D NMR experiments are fundamental in establishing the precise molecular architecture. grafiati.com

| NMR Experiment | Purpose in Structural Characterization |

| ¹H and ¹³C NMR | Identify chemical environments of protons and carbons |

| 2D COSY | Establish ¹H-¹H connectivities |

| 2D HSQC/HMBC | Determine ¹H-¹³C one-bond and multiple-bond correlations |

| 2D NOESY | Ascertain through-space proton proximities and relative stereochemistry |

Chiral Chromatography (HPLC, SFC) for Enantiomeric and Diastereomeric Purity Assessment

The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, it is crucial to develop analytical methods capable of separating and quantifying the different stereoisomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the primary techniques for assessing the enantiomeric and diastereomeric purity of compounds like this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral compound, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are widely used for the enantioseparation of a broad range of chiral compounds. researchgate.net The choice of mobile phase, which can be normal-phase, reversed-phase, or polar organic mode, significantly influences the separation.

Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful alternative and often superior technique to HPLC for chiral separations. researchgate.netchromatographyonline.com It uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase, often with a small amount of an organic modifier like methanol (B129727) or ethanol. SFC offers several advantages over HPLC, including faster analysis times, higher efficiency, and reduced consumption of organic solvents, making it a "greener" technology. chromatographyonline.comuta.edu For chiral amines and related compounds, SFC has demonstrated excellent performance. chromatographyonline.com

The development of a chiral separation method typically involves screening a variety of CSPs and mobile phase compositions to achieve optimal resolution between the stereoisomers.

| Chromatographic Technique | Stationary Phase Type | Mobile Phase Example | Advantages |

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Hexane/Ethanol | Well-established, versatile |

| Chiral SFC | Polysaccharide-based, Cyclofructan-based | CO₂/Methanol | Fast, high efficiency, reduced solvent use |

A comparison of HPLC and SFC for chiral method development has shown that SFC can often provide superior selectivity and faster separations. researchgate.net

X-ray Crystallography for Absolute Stereochemistry and Co-crystal Structural Elucidation

While NMR can determine the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry of a chiral molecule. soton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data can be used to generate a three-dimensional model of the molecule, showing the precise spatial arrangement of every atom.

For a compound like this compound, obtaining a suitable single crystal would allow for the unambiguous confirmation of the (S) configuration at the chiral center. In a study of a chiral dual ligand, the absolute configuration of the S-enantiomer was successfully determined using X-ray crystallography. nih.gov The stereochemistry of a chiral morpholine derivative was also determined by X-ray crystallography of its hydrobromide salt. semanticscholar.org

Co-crystal Structural Elucidation: In cases where the parent compound is difficult to crystallize, forming a co-crystal with a suitable co-former can facilitate the growth of high-quality crystals suitable for X-ray diffraction. nih.gov This approach not only enables the determination of the absolute stereochemistry but also allows for the study of intermolecular interactions, which can be important for understanding the solid-state properties of the compound.

| Parameter | Information from X-ray Crystallography |

| Flack Parameter | A value close to zero for the correct enantiomer confirms the absolute stereochemistry |

| Crystal System & Space Group | Provides information on the crystal packing and symmetry |

| Bond Lengths & Angles | Confirms the molecular structure with high precision |

| Torsion Angles | Defines the conformation of the molecule in the solid state |

Vii. Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Strategies

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times from hours to minutes, often improving yields and minimizing side-product formation. rasayanjournal.co.in Applying MAOS to the cyclization and functionalization steps in the synthesis of the morpholin-3-one (B89469) core could offer a significant efficiency boost.

One-Pot and Multicomponent Reactions (MCRs): Designing a synthetic pathway where multiple bond-forming events occur in a single reaction vessel without isolating intermediates can significantly reduce solvent use, purification steps, and waste. frontiersin.org An MCR approach to assemble the morpholin-3-one scaffold would be a major step towards sustainability.

Mechanochemistry (Ball Milling): Solvent-free or low-solvent reactions conducted via ball milling represent a frontier in green synthesis. tandfonline.com This high-energy milling technique can promote reactions between solid-state reagents, eliminating the need for bulk solvents and simplifying product work-up. tandfonline.com

Use of Green Solvents: Replacing conventional volatile organic compounds with greener alternatives like water, ionic liquids, or deep eutectic solvents is crucial. frontiersin.orgmdpi.com Research should focus on adapting synthetic steps to these more sustainable solvent systems. mdpi.com A recent report on the synthesis of morpholines using ethylene (B1197577) sulfate (B86663) highlights a redox-neutral protocol with significant environmental benefits over traditional methods. nih.gov

| Strategy | Conventional Approach | Proposed Green Alternative | Key Advantages |

|---|---|---|---|

| Heating | Oil bath reflux (hours) | Microwave irradiation (minutes) | Reduced reaction time, improved energy efficiency, higher yields. rasayanjournal.co.in |

| Solvents | Chlorinated hydrocarbons, DMF, DMSO | Water, ionic liquids, deep eutectic solvents, or solvent-free conditions. mdpi.com | Reduced toxicity, lower environmental impact, improved safety. frontiersin.orgmdpi.com |

| Process | Multi-step synthesis with intermediate isolation | One-pot, tandem, or multicomponent reactions | Higher atom economy, reduced waste, fewer purification steps. frontiersin.org |

| Activation | Thermal energy | Mechanochemistry (Ball Milling) | Eliminates bulk solvents, enables reactions of solids, unique reactivity. tandfonline.com |

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The morpholine (B109124) scaffold is present in numerous drugs with a wide array of biological activities, including anticancer, antidepressant, and appetite-suppressant effects. lifechemicals.comru.nlresearchgate.net Derivatives of morpholine are known to act on various molecular targets, where the heterocyclic ring can be a key part of the pharmacophore or serve to improve pharmacokinetic properties. nih.govnih.gov For (5S)-5-(aminomethyl)-4-methylmorpholin-3-one, a systematic exploration of its biological targets is a critical next step.

Future research should focus on:

Broad-Spectrum Phenotypic Screening: Initial studies should assess the compound's activity across a diverse range of disease models, such as cancer cell line panels, microbial cultures (bacterial and fungal), and parasite assays. Recent studies have highlighted the potential of morpholine derivatives as anticancer and antimicrobial agents. researchgate.netnih.govresearchgate.net

Target Deconvolution: Once a biological effect is identified, determining the molecular mechanism of action is paramount. Modern chemical biology techniques can be employed to identify the specific protein(s) that the compound interacts with. Key methods include:

Affinity Chromatography-Mass Spectrometry: Immobilizing the compound on a solid support to "pull down" its binding partners from cell lysates for identification by mass spectrometry.

Activity-Based Protein Profiling (ABPP): Using a modified version of the compound (a chemical probe) to covalently label its target protein within a complex biological system.

Computational Target Prediction: Employing docking simulations and other in silico methods to predict potential binding partners based on the compound's 3D structure.

| Target Class | Rationale Based on Morpholine Scaffold | Example Targets |

|---|---|---|

| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds. | EGFR, PI3K, BTK |

| G-Protein Coupled Receptors (GPCRs) | Morpholine is found in CNS-active drugs targeting GPCRs. nih.gov | Dopamine Receptors, Serotonin Receptors |

| Bacterial Enzymes | Morpholine derivatives have shown antibacterial properties. lifechemicals.com | DNA gyrase, DprE1 researchgate.net |

| Carbonic Anhydrases | Recent studies show morpholine-acetamide derivatives inhibit carbonic anhydrase IX, a target in cancer. nih.gov | CA-IX, CA-XII |

Integration with High-Throughput Screening and Advanced Chemical Biology Platforms

To fully explore the therapeutic potential of the this compound scaffold, it must be integrated into modern drug discovery platforms. High-Throughput Screening (HTS) allows for the rapid assessment of thousands to millions of compounds, making it an indispensable tool for hit identification. nih.gov

Future efforts should involve:

Library Synthesis: Creating a focused library of analogues based on the core structure of this compound. Diversity can be introduced by modifying the substituents on the aminomethyl group and the nitrogen atom of the morpholine ring.

HTS Campaigns: Screening this dedicated library against a wide array of biological targets using automated platforms. thermofisher.comstanford.edu Modern HTS technologies enable various assay formats:

Biochemical Assays: To measure the direct inhibition of purified enzymes (e.g., kinases, proteases).

Cell-Based Assays: To assess the compound's effect on cellular pathways, viability, or reporter gene expression in a more physiologically relevant context.

High-Content Screening (HCS): An advanced imaging-based method that can simultaneously measure multiple cellular parameters (e.g., protein localization, cell morphology, organelle health) to provide deeper mechanistic insights.

| Phase | Activity | Technology/Assay | Objective |

|---|---|---|---|

| Primary Screen | Screening of a 10,000-compound morpholinone library at a single concentration (e.g., 10 µM). | Cell viability assay (e.g., CellTiter-Glo) on a cancer cell line (e.g., A549). | Identify initial "hits" that reduce cell viability. |

| Dose-Response | Test primary hits across a range of concentrations. | Automated liquid handlers and plate readers. | Confirm activity and determine potency (IC50). |

| Selectivity/Cytotoxicity | Test confirmed hits against non-cancerous cell lines. | Multiplexed viability/cytotoxicity assays. | Eliminate non-specific or generally cytotoxic compounds. |

| Mechanism of Action | High-Content Screening on active, selective hits. | Automated confocal microscopy and image analysis software. | Identify cellular phenotype (e.g., apoptosis, cell cycle arrest). |

Leveraging Artificial Intelligence and Machine Learning for De Novo Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug design by accelerating the design-make-test-analyze cycle. springernature.comfrontiersin.org These computational tools can be used to design novel molecules from scratch (de novo design) and to optimize existing scaffolds for multiple properties simultaneously. nih.govtue.nl

For this compound, AI/ML can be leveraged in several ways:

De Novo Generative Models: Using the morpholin-3-one core as a known-valuable fragment, generative deep learning models (e.g., recurrent neural networks or transformers) can design novel molecules that retain this core but explore new, synthetically accessible chemical space for the surrounding substituents. frontiersin.orgnih.gov

Reinforcement Learning for Multi-Parameter Optimization: A significant challenge in drug discovery is optimizing a compound for potency, selectivity, solubility, and low toxicity all at once. Reinforcement learning algorithms can be trained to generate molecules that are rewarded for having a desirable balance of these properties, navigating the complex chemical space more efficiently than human intuition alone. chemrxiv.org

Predictive Modeling: ML models, such as those for Quantitative Structure-Activity Relationship (QSAR), can be trained on data from the HTS campaigns to predict the activity of virtual compounds. frontiersin.org This allows chemists to prioritize the synthesis of only the most promising candidates, saving time and resources. Bayesian optimization can be used to efficiently explore combinatorial design spaces to predict optimal structures and formulations. nih.gov

| AI/ML Technique | Application | Expected Outcome |

|---|---|---|

| Generative Adversarial Networks (GANs) | De novo design of novel morpholinone analogues. | Generation of diverse, synthetically feasible molecules with desired structural features. nih.gov |

| Reinforcement Learning (RL) | Multi-parameter optimization of potency, selectivity, and ADME properties. | Compounds with a balanced profile optimized for multiple objectives. chemrxiv.org |

| QSAR / Predictive Modeling | Predicting the biological activity and properties of unsynthesized compounds. | Prioritization of synthetic targets, reducing unnecessary experiments. frontiersin.org |

| Retrosynthesis Prediction | Assessing the synthetic feasibility of AI-generated molecules. | Ensuring that designed compounds can be practically synthesized in the lab. nih.gov |

Role of this compound in Emerging Chemical Biology and Probe Development

Chemical probes are essential tools for dissecting complex biological processes. nih.gov They are small molecules designed to interact with a specific protein target, allowing researchers to study that target's function in its native environment. The structure of this compound is particularly well-suited for development into a chemical probe.

The primary amine of the aminomethyl group provides a versatile chemical handle for modification without altering the core scaffold that is likely responsible for target binding. Future research should focus on synthesizing a toolkit of chemical probes based on this structure:

Affinity-Based Probes: Attaching a biotin (B1667282) tag to the amine would allow for the pulldown and identification of binding partners from cell lysates.

Fluorescent Probes: Conjugating a fluorophore (e.g., fluorescein (B123965) or a rhodamine dye) would enable visualization of the compound's subcellular localization via fluorescence microscopy, providing clues about its site of action.

Photo-Affinity Probes: Incorporating a photo-reactive group (e.g., a diazirine or benzophenone) would allow for the light-induced, covalent crosslinking of the probe to its target protein. This provides a powerful and unambiguous method for target identification. olemiss.edu

The development of such probes would not only accelerate the determination of the compound's mechanism of action but also provide valuable tools for the broader biology community to study the function of its yet-to-be-discovered protein target(s).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (5S)-5-(aminomethyl)-4-methylmorpholin-3-one, and what are the critical intermediates?

- Methodological Answer : The compound is synthesized via multi-step routes involving oxazolidinone ring formation and coupling reactions. Key intermediates include 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one (CAS 446292-10-0), which is crucial for Rivaroxaban intermediates . Purification often employs chromatography (HPLC) or recrystallization to ensure enantiomeric purity, particularly for the (5S) stereochemistry .

Q. How is the stereochemical integrity of the (5S) configuration maintained during synthesis?

- Methodological Answer : Chiral auxiliaries or enantioselective catalysts (e.g., chiral palladium complexes) are used to preserve the (5S) configuration. Analytical validation via chiral HPLC or circular dichroism (CD) spectroscopy is critical to confirm stereopurity .

Q. What analytical techniques are recommended for structural characterization of this compound?

- Methodological Answer : Use a combination of:

- NMR (¹H/¹³C, DEPT) to confirm backbone structure and substituents.

- Mass spectrometry (HRMS or ESI-MS) for molecular weight validation.

- X-ray crystallography (if crystalline) to resolve stereochemistry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the coupling of the oxazolidinone and morpholinone moieties?

- Methodological Answer : Screen coupling reagents (e.g., HATU, EDCI) and solvents (DMF, THF) under inert conditions. Kinetic studies using in-situ IR or Raman spectroscopy can identify optimal reaction progress and byproduct formation .

Q. What strategies address contradictory data in the literature regarding stability under acidic conditions?

- Methodological Answer : Perform systematic stability studies across pH ranges (1–7) at 25–40°C. Use HPLC-UV to monitor degradation products (e.g., ring-opening derivatives). Cross-validate findings with accelerated stability testing (40°C/75% RH) .

Q. How can researchers validate the biological relevance of this compound in anticoagulant drug development?

- Methodological Answer : Conduct enzyme inhibition assays (e.g., Factor Xa inhibition for Rivaroxaban analogs) and compare IC₅₀ values with parent drugs. Pair with molecular docking studies to assess binding affinity to target proteins .

Q. What are the challenges in scaling up the synthesis of this compound, and how are they mitigated?

- Methodological Answer : Scaling issues include poor solubility of intermediates and racemization risks. Use flow chemistry for controlled mixing and temperature gradients. Implement continuous crystallization to enhance yield and purity .

Methodological Challenges & Solutions

Q. How to resolve discrepancies in reported melting points or spectral data?

- Methodological Answer : Cross-reference purity data (e.g., HPLC area%) and crystallinity. Reproduce experiments using standardized protocols (e.g., USP guidelines) and validate against certified reference materials .

Q. What advanced techniques are used to study degradation pathways of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.